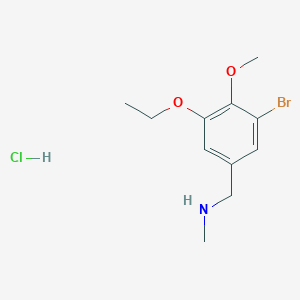
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one, also known as MC-1, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a member of the carbazole family, which has been extensively studied due to its diverse biological activities. MC-1 is a synthetic compound that has been shown to exhibit a variety of interesting properties, including anti-inflammatory and antioxidant effects.
科学的研究の応用
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroprotection. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to protect neurons from oxidative stress and inflammation, which are two major factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
作用機序
The mechanism of action of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to scavenge free radicals and reduce oxidative stress, which can damage cells and contribute to the development of disease. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation.
Biochemical and Physiological Effects
3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to reduce inflammation and oxidative stress in the brain, which can improve cognitive function and protect against neurodegenerative diseases. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have anti-cancer properties, which may be related to its ability to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a wide range of potential applications in scientific research, including neuroprotection and cancer research. However, one of the limitations of using 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
将来の方向性
There are several future directions for research on 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has shown promise in animal studies, but more research is needed to determine its efficacy in humans. In addition, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one may have potential applications in cancer research, and further studies are needed to explore its anti-cancer properties. Finally, more research is needed to understand the mechanism of action of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one, which may help to design more effective experiments to test its effects.
Conclusion
In conclusion, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one is a synthetic compound that has gained attention in the scientific community for its potential applications in research. 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been shown to have a wide range of potential applications, including neuroprotection and cancer research. While more research is needed to fully understand its mechanism of action, 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has shown promise in animal studies and may have important implications for the development of new treatments for neurodegenerative diseases and cancer.
合成法
The synthesis of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one involves the condensation of 9-methylcarbazole-3-carbaldehyde with acetophenone in the presence of a base such as potassium carbonate. The resulting compound is purified using column chromatography to obtain the final product. The synthesis of 3-(9-methyl-9H-carbazol-3-yl)-1-phenyl-2-propen-1-one has been optimized to produce high yields and purity, making it a viable option for research purposes.
特性
IUPAC Name |
(E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c1-23-20-10-6-5-9-18(20)19-15-16(11-13-21(19)23)12-14-22(24)17-7-3-2-4-8-17/h2-15H,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNFNMPCJUBMDQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)

![4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole](/img/structure/B5313193.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5313209.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5313216.png)
![4-(cyclopropylmethyl)-1-[(4-fluoro-2-methylphenyl)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5313228.png)
![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)
![N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)